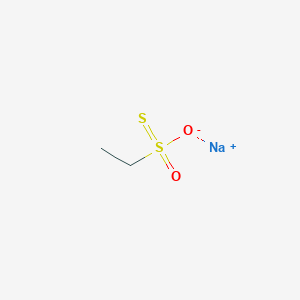
S-Sodium Ethanethiosulfonate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-Sodium Ethanethiosulfonate can be synthesized through the reaction of ethanesulfonyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
C2H5SO2Cl+NaHS→C2H5SO2SNa+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
S-Sodium Ethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Sodium Ethanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethanethiosulfonate groups into molecules.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in electroplating and other industrial processes.
Mécanisme D'action
The mechanism of action of S-Sodium Ethanethiosulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Sodium Benzenesulfonate: Contains a benzene ring instead of an ethyl group.
Sodium Toluene Sulfonate: Contains a toluene group instead of an ethyl group.
Uniqueness
S-Sodium Ethanethiosulfonate is unique due to its specific ethanethiosulfonate group, which imparts distinct reactivity and properties compared to other sulfonates. Its ability to introduce ethanethiosulfonate groups into molecules makes it particularly valuable in organic synthesis and pharmaceutical applications .
Propriétés
IUPAC Name |
sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVIEQBTMLLCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635520 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31999-88-9 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)



![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)





